molecular formula C11H17NO3 B11817011 5-Butyl-3-isopropylisoxazole-4-carboxylic acid CAS No. 1048920-46-2

5-Butyl-3-isopropylisoxazole-4-carboxylic acid

Cat. No.: B11817011
CAS No.: 1048920-46-2
M. Wt: 211.26 g/mol
InChI Key: GVZZRKSXALRIGU-UHFFFAOYSA-N
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Description

5-Butyl-3-isopropylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is notable for its unique structural features, which include a butyl group at the 5-position and an isopropyl group at the 3-position of the isoxazole ring. These structural modifications confer distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-3-isopropylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of alkynes with nitrile oxides. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, alternative metal-free synthetic routes have been developed .

Industrial Production Methods: Industrial production of this compound may involve the use of resin-supported carboxylic acids, which react with propargyl bromide in the presence of lithium t-butoxide and DMSO as the solvent. The resulting resin-bound isoxazoles are then synthesized through cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-3-isopropylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Butyl-3-isopropylisoxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-butyl-3-isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 5-Isopropylisoxazole-4-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid

Comparison: Compared to similar compounds, 5-butyl-3-isopropylisoxazole-4-carboxylic acid is unique due to the presence of both butyl and isopropyl groups. These structural features enhance its chemical stability and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1048920-46-2

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

5-butyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-4-5-6-8-9(11(13)14)10(7(2)3)12-15-8/h7H,4-6H2,1-3H3,(H,13,14)

InChI Key

GVZZRKSXALRIGU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=NO1)C(C)C)C(=O)O

Origin of Product

United States

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